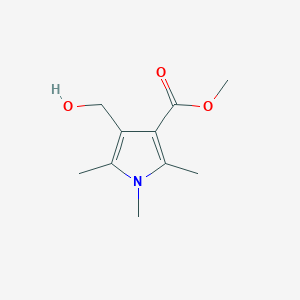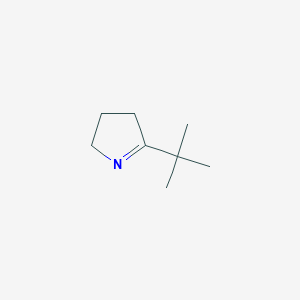![molecular formula C17H14Cl2N2O4 B1621906 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid CAS No. 220088-44-8](/img/structure/B1621906.png)
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Descripción general
Descripción
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid, also known as CPHB, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. Studies have shown that 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models.
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid can reduce inflammation in animal models of arthritis and other inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid. One area of research is in the development of new anti-cancer therapies based on 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid. Another area of research is in the development of new anti-inflammatory agents based on 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid. Additionally, there is potential for the use of 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Further research is needed to fully understand the mechanism of action of 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid and its potential applications in scientific research.
Propiedades
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c1-24-13-6-8-14(9-7-13)25-16(17(22)23)15(19)10-20-21-12-4-2-11(18)3-5-12/h2-10,21H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWNBRWRPDCOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=C(C=NNC2=CC=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396707 | |
| Record name | 3-chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid | |
CAS RN |
220088-44-8 | |
| Record name | 3-chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















